6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile
Description
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile is a chemical compound that features a benzonitrile core substituted with a methoxy group, a methyl group, and a thiophen-2-ylmethyl group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Properties
CAS No. |
144061-57-4 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2-(thiophen-2-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H13NOS/c1-10-5-6-14(16-2)13(9-15)12(10)8-11-4-3-7-17-11/h3-7H,8H2,1-2H3 |
InChI Key |
CMWDZWCSZRMEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C#N)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation reactions such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating thiophene derivatives .
Chemical Reactions Analysis
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a building block in various organic reactions, enhancing the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Research has indicated that 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can possess significant antimicrobial effects, making them candidates for developing new antibiotics .
- Anticancer Activity : The compound is being explored for its potential as an anticancer agent. Its structural similarities to other known antitumor agents suggest that it may inhibit microtubule polymerization, a critical mechanism in cancer cell proliferation .
Material Science
In material science, this compound is utilized in the development of organic semiconductors and devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced electronic materials .
Case Study 1: Anticancer Research
A study focusing on benzo[b]thiophene derivatives demonstrated that modifications similar to those found in 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile could lead to potent inhibitors of tubulin polymerization. Compounds derived from this scaffold exhibited IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative activity .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of thiophene derivatives, finding that certain modifications resulted in enhanced activity against a range of bacterial strains. This suggests that 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile may also exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
These compounds share similar structural features but differ in their specific substitutions and functional groups, leading to unique properties and applications.
Biological Activity
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile, a compound with the CAS number 144061-57-4, is part of a class of thiophene derivatives known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzonitrile core with several substituents:
- Methoxy Group : Enhances solubility and may influence biological activity.
- Methyl Group : Affects the steric and electronic properties.
- Thiophen-2-ylmethyl Group : Imparts unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NOS |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | 6-methoxy-3-methyl-2-(thiophen-2-ylmethyl)benzonitrile |
Antimicrobial Activity
Research indicates that compounds similar to 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile exhibit significant antimicrobial properties. A study reported that thiophene derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, one investigation demonstrated that derivatives with similar structures could induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves disrupting cellular processes essential for tumor growth . Furthermore, the compound's ability to inhibit tubulin polymerization was highlighted, which is a common target in cancer therapy due to its role in cell division .
The precise mechanism of action for 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile is still under investigation. However, it is believed to interact with specific enzymes and receptors within biological systems, modulating key biochemical pathways. This interaction may lead to the inhibition of critical processes such as cell proliferation and inflammation.
Case Studies
- Anticancer Study : In a study involving MCF cell lines, the compound showed an IC50 value indicating effective inhibition of cell growth at concentrations around 25.72 ± 3.95 μM. The results suggested that the compound could significantly suppress tumor growth in vivo .
- Antimicrobial Efficacy : A comparative study on various thiophene derivatives revealed that those containing the thiophen-2-ylmethyl group exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the potential of this compound as a lead structure for antibiotic development .
Q & A
Q. What are the key challenges in synthesizing 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves coupling the thiophene-methyl group to the benzonitrile core. Challenges include regioselectivity in thiophene substitution and steric hindrance from the methoxy and methyl groups. A stepwise approach using NaH in THF for deprotonation, followed by alkylation with a thiophene-containing electrophile, has been effective in analogous systems . Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimizing temperature (0°C to room temperature) can mitigate side-product formation.
Q. How should researchers address solubility issues during purification and crystallization?
- Methodological Answer : Poor solubility in polar solvents (e.g., water, ethanol) is common due to the aromatic and nitrile groups. Gradient recrystallization using a mixed solvent system (e.g., dichloromethane/hexane) improves crystal yield. For structurally similar compounds, slow evaporation of acetonitrile solutions at 4°C has yielded high-purity crystals suitable for X-ray diffraction .
Q. What spectroscopic techniques are critical for characterizing this compound, and what pitfalls should be avoided?
- Methodological Answer :
- NMR : Use -DEPTO to resolve overlapping signals from the methoxy and thiophene-methyl groups.
- IR : Confirm nitrile stretching (~2220–2260 cm) and methoxy C–O bonds (~1250 cm).
- MS : High-resolution ESI-MS is essential to distinguish isotopic patterns of sulfur-containing fragments.
Contamination from residual solvents (e.g., THF) must be minimized to avoid misinterpretation .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the methoxy and thiophene groups on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, predicting nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect may stabilize intermediates during alkylation. Compare HOMO-LUMO gaps with experimental reaction rates to validate computational models .
Q. What strategies resolve contradictions in spectral data, such as unexpected NOE correlations in NMR?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the thiophene-methyl group). Variable-temperature NMR (VT-NMR) can identify conformational changes. For NOE anomalies, perform - COSY and HSQC to reassign signals. Cross-validate with XRD data if available .
Q. How can researchers design stability studies to assess degradation under thermal or oxidative conditions?
- Methodological Answer :
- Thermal Stability : Use TGA-DSC to monitor decomposition temperatures. Store samples at –20°C under argon to prevent nitrile hydrolysis.
- Oxidative Stability : Expose to HO/UV light and track degradation via HPLC-MS. Organic degradation rates increase with temperature, so controlled cooling during experiments is critical .
Q. What advanced crystallization techniques improve single-crystal yield for XRD analysis?
- Methodological Answer : Employ microbatch crystallization under oil to minimize solvent evaporation. For difficult-to-crystallize compounds, use seeding with structurally similar crystals (e.g., 2-methoxy-6-methylbenzimidazole derivatives) . CCDC deposition (e.g., reference 1983315) provides benchmark data for comparison .
Q. How do steric and electronic factors influence byproduct formation during thiophene coupling?
- Methodological Answer : Steric hindrance from the 3-methyl group may lead to incomplete coupling, generating unreacted precursors. Electronic effects from the nitrile group can direct electrophilic substitution. Optimize equivalents of coupling agents (e.g., 1.2–1.5 equiv) and use additives like DMAP to enhance reactivity .
Q. What green chemistry approaches can replace traditional solvents (e.g., THF) in synthesis?
- Methodological Answer : Test bio-based solvents (e.g., cyclopentyl methyl ether) or ionic liquids for thiophene alkylation. Microwave-assisted synthesis reduces reaction time and solvent volume. Compare E-factor metrics to evaluate sustainability .
Q. How can researchers reconcile discrepancies between theoretical and experimental dipole moments?
- Methodological Answer :
Measure dipole moments experimentally using dielectric constant analysis in non-polar solvents. Compare with DFT-derived values (e.g., Gaussian 09). Discrepancies may indicate conformational flexibility or solvent effects not captured in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
